(7S,13aS)-2,11-Dihydroxy-3,10-dimethoxy-7-methyl-5,6,7,8,13,13a-hexahydroisoquinolino[3,2-a]isoquinolin-7-ium chloride
Description
The compound (7S,13aS)-2,11-Dihydroxy-3,10-dimethoxy-7-methyl-5,6,7,8,13,13a-hexahydroisoquinolino[3,2-a]isoquinolin-7-ium chloride is a quaternary ammonium alkaloid with a complex polycyclic structure. Its core consists of a hexahydroisoquinolino[3,2-a]isoquinolinium scaffold, featuring hydroxyl (2,11-positions), methoxy (3,10-positions), and methyl (7-position) substituents. The stereochemistry at the 7S and 13aS positions confers unique spatial orientation, influencing its physicochemical and biological properties. This compound shares structural homology with protoberberine alkaloids, such as cis-N-methyl-α-berbine, which are known for diverse bioactivities .
Properties
IUPAC Name |
3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21;/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLDSNPMIYUWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phellodendrine chloride can be synthesized through the extraction of Phellodendron amurense bark, followed by purification using column chromatography. The compound is then crystallized to obtain a pure form .
Industrial Production Methods: Industrial production of phellodendrine chloride involves large-scale extraction from Phellodendron amurense, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Phellodendrine chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products Formed: The major products formed from these reactions include derivatives with enhanced pharmacological properties, such as increased anti-inflammatory and anti-cancer activities .
Scientific Research Applications
The compound has been studied for its potential pharmacological properties. Notably:
- Anticancer Activity : Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, studies on related compounds have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives can provide neuroprotective benefits. They may help in mitigating neurodegenerative diseases by promoting neuronal survival and reducing oxidative stress .
- Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against various pathogens. Its structure allows it to interact with microbial cell membranes or intracellular targets effectively .
Anticancer Research
A detailed study explored the synthesis of isoquinoline derivatives and their effects on human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The synthesized compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating potent anticancer activity .
| Compound Name | IC50 (μg/mL) | Cancer Type |
|---|---|---|
| Compound A | 1.9 | HCT-116 |
| Compound B | 7.52 | MCF-7 |
Neuroprotection Studies
Research focusing on the neuroprotective effects of isoquinoline derivatives demonstrated their potential in preventing neuronal cell death induced by oxidative stress. In vitro studies showed that these compounds could significantly reduce markers of oxidative damage in neuronal cultures .
Synthesis and Derivatives
The synthesis of (7S,13aS)-2,11-Dihydroxy-3,10-dimethoxy-7-methyl-5,6,7,8,13,13a-hexahydroisoquinolino[3,2-a]isoquinolin-7-ium chloride typically involves multi-step organic reactions including cyclization and functional group modifications. Variations in the synthesis can lead to derivatives with enhanced biological activity.
Mechanism of Action
Phellodendrine chloride exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
This may improve solubility in aqueous environments, critical for bioavailability .
Stereochemical Specificity :
- The (7S,13aS) configuration distinguishes the target compound from racemic mixtures (e.g., ’s tetrahydroisoindolin derivative), which often show reduced bioactivity due to enantiomeric competition .
Quaternary Ammonium vs. Neutral Analogues: The quaternary ammonium group in the target compound confers permanent positive charge, enhancing interactions with negatively charged biological targets (e.g., enzyme active sites or nucleic acids). Neutral analogues, such as the dihydroisoquinoline in , rely on protonation for charge, limiting activity under physiological pH .
Pharmacological and Functional Implications
- Alkaloid-like Bioactivity : Protoberberine analogues (e.g., cis-N-methyl-α-berbine) exhibit antimicrobial, anti-inflammatory, and anticancer activities. The target’s hydroxyl/methoxy groups may modulate selectivity for these targets .
Biological Activity
The compound (7S,13aS)-2,11-Dihydroxy-3,10-dimethoxy-7-methyl-5,6,7,8,13,13a-hexahydroisoquinolino[3,2-a]isoquinolin-7-ium chloride is a complex isoquinoline derivative that has gained attention for its potential biological activities. This article synthesizes available research findings related to its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound belongs to a class of isoquinoline alkaloids characterized by a unique hexahydroisoquinolino structure. Its molecular formula is with notable functional groups including hydroxyl (-OH) and methoxy (-OCH₃) groups that contribute to its biological activity.
1. Acetylcholinesterase Inhibition
Research indicates that similar isoquinoline derivatives exhibit potent inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease. For instance, studies have shown that compounds with structural similarities can act as dual-binding inhibitors at both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE .
Table 1: AChE Inhibition Data for Related Compounds
| Compound | IC50 (µM) | Binding Site Interaction |
|---|---|---|
| Compound 10a | 0.5 | CAS and PAS |
| Compound X | 0.8 | CAS |
| Compound Y | 1.2 | PAS |
2. Neuroprotective Effects
The neuroprotective potential of such compounds is often linked to their antioxidant properties. In vitro studies have demonstrated that these compounds can reduce oxidative stress markers in neuronal cell lines. They inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β in microglial cells stimulated by lipopolysaccharides (LPS) .
3. Anti-inflammatory Activity
Pharmacological evaluations have shown that the compound effectively modulates inflammatory responses. It can suppress nitric oxide (NO) production and inhibit inducible nitric oxide synthase (iNOS) expression in activated macrophages . This suggests potential therapeutic applications in treating neuroinflammatory conditions.
Table 2: Anti-inflammatory Effects
| Measurement | Control Group | Treated Group |
|---|---|---|
| NO Production (µM) | 20 ± 2 | 5 ± 1 |
| iNOS Expression (Fold Change) | 1.0 | 0.3 |
4. Antimicrobial Properties
Some studies have explored the antimicrobial effects of isoquinoline derivatives against various pathogens. The compound has shown moderate antibacterial activity against Gram-positive bacteria, indicating its potential as a natural antimicrobial agent .
Case Studies
Several case studies highlight the therapeutic implications of isoquinoline derivatives:
- Case Study 1 : A clinical trial involving a related compound demonstrated significant cognitive improvement in patients with mild cognitive impairment after six months of treatment.
- Case Study 2 : An animal model study showed that administration of the compound reduced neuroinflammation and improved behavioral outcomes in models of Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
